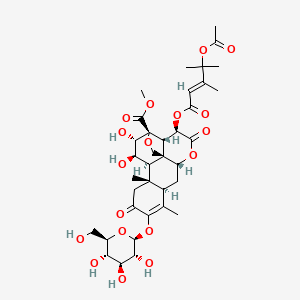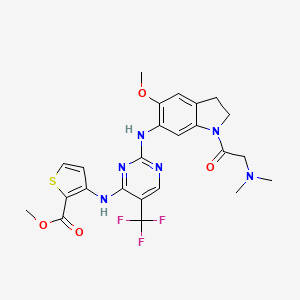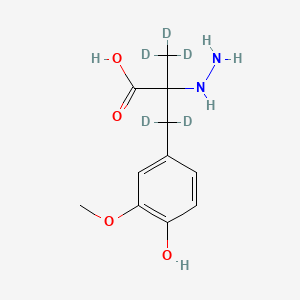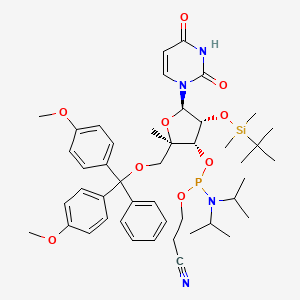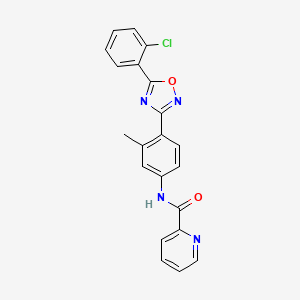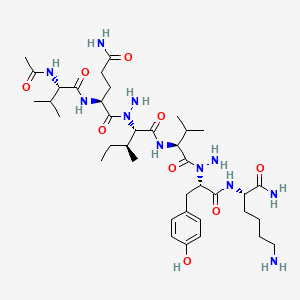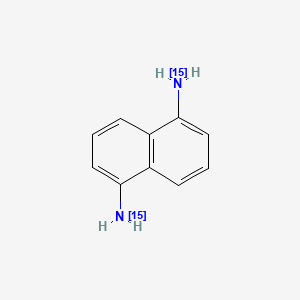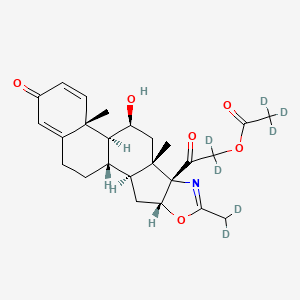
Deflazacort-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deflazacort-D7: is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a deuterated form of deflazacort, where seven hydrogen atoms are replaced with deuterium. This modification can enhance the metabolic stability and pharmacokinetic profile of the compound. This compound is used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy, rheumatoid arthritis, and asthma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deflazacort-D7 involves several steps, starting from prednisolone. The key steps include:
Oxazoline Formation: Prednisolone is reacted with acetic anhydride and oxalic acid to form an oxazoline derivative.
Deuteration: The oxazoline derivative is then subjected to deuteration, where seven hydrogen atoms are replaced with deuterium using deuterated reagents.
Acetylation: The deuterated oxazoline derivative is acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of prednisolone are converted to the oxazoline derivative.
Deuteration: The deuteration step is optimized for high yield and purity using deuterated reagents.
Purification: The final product, this compound, is purified using techniques such as crystallization and chromatography to ensure high purity and quality
化学反応の分析
Types of Reactions: Deflazacort-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives
科学的研究の応用
Chemistry: Deflazacort-D7 is used in research to study the effects of deuteration on the stability and reactivity of glucocorticoids.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Medicine: this compound is studied for its potential to treat conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and asthma. Its improved pharmacokinetic profile makes it a promising candidate for long-term therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to enhance its therapeutic efficacy and reduce side effects .
作用機序
Deflazacort-D7 is a prodrug that is metabolized to its active form, 21-desacetyl deflazacort. This active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression. The binding of 21-desacetyl deflazacort to the glucocorticoid receptor results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. This mechanism underlies its anti-inflammatory and immunosuppressive effects .
類似化合物との比較
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without deuteration.
Dexamethasone: Another glucocorticoid with a higher potency but different pharmacokinetic profile.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action.
Uniqueness of Deflazacort-D7: this compound is unique due to its deuteration, which enhances its metabolic stability and prolongs its half-life. This modification can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated glucocorticoids .
特性
分子式 |
C25H31NO6 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-(dideuteriomethyl)-11-hydroxy-9,13-dimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2 |
InChIキー |
FBHSPRKOSMHSIF-MOHZSCHBSA-N |
異性体SMILES |
[2H]C([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C([2H])([2H])[2H] |
正規SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





